Cas no 1427448-40-5 (8-Bromo-6-fluoro-1,2,4triazolo4,3-apyridine)
8-Bromo-6-fluoro-1,2,4triazolo4,3-apyridine Chemical and Physical Properties
Names and Identifiers
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- 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
- 8-Bromo-6-fluoro-1,2,4triazolo4,3-apyridine
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- MDL: MFCD23708883
- Inchi: 1S/C6H3BrFN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H
- InChI Key: RWRXXEVVIITZMQ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CN2C=NN=C21)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- XLogP3: 2
- Topological Polar Surface Area: 30.2
8-Bromo-6-fluoro-1,2,4triazolo4,3-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B013811-250mg |
8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine |
1427448-40-5 | 250mg |
$ 975.00 | 2022-06-07 | ||
| TRC | B013811-500mg |
8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine |
1427448-40-5 | 500mg |
$ 1625.00 | 2022-06-07 | ||
| Matrix Scientific | 219944-1g |
8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine, 95% min |
1427448-40-5 | 95% | 1g |
$1050.00 | 2023-09-06 | |
| Matrix Scientific | 219944-5g |
8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine, 95% min |
1427448-40-5 | 95% | 5g |
$3150.00 | 2023-09-06 |
8-Bromo-6-fluoro-1,2,4triazolo4,3-apyridine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 8-Bromo-6-fluoro-1,2,4triazolo4,3-apyridine
Latest Research Insights on 8-Bromo-6-fluoro-1,2,4-triazolo[4,3-a]pyridine (CAS: 1427448-40-5)
The compound 8-Bromo-6-fluoro-1,2,4-triazolo[4,3-a]pyridine (CAS: 1427448-40-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This heterocyclic compound, characterized by its triazolopyridine core, exhibits unique physicochemical properties that make it an attractive candidate for the development of novel therapeutics. Recent studies have explored its applications in targeting various disease pathways, particularly in oncology and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 8-Bromo-6-fluoro-1,2,4-triazolo[4,3-a]pyridine derivatives as potent inhibitors of protein kinases involved in cancer cell proliferation. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar inhibitory concentrations against specific kinase targets. These findings highlight the compound's potential as a lead structure for next-generation kinase inhibitors.
In the realm of antimicrobial research, a recent preprint on bioRxiv (2024) reported the synthesis and evaluation of novel 8-Bromo-6-fluoro-1,2,4-triazolo[4,3-a]pyridine analogs against drug-resistant bacterial strains. The study revealed that certain derivatives exhibited remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to existing frontline antibiotics. Molecular docking simulations suggested that these compounds interfere with bacterial cell wall biosynthesis, offering a potential new mechanism of action against resistant pathogens.
From a chemical synthesis perspective, advances in the production of 8-Bromo-6-fluoro-1,2,4-triazolo[4,3-a]pyridine have been reported in Organic Process Research & Development (2023). Researchers developed a more efficient, scalable synthetic route that reduces the number of steps from previous methods while improving overall yield (from 32% to 68%). This process innovation addresses previous challenges in obtaining sufficient quantities of the compound for preclinical studies and could accelerate its adoption in drug discovery programs.
The pharmacokinetic properties of 8-Bromo-6-fluoro-1,2,4-triazolo[4,3-a]pyridine derivatives were investigated in a recent European Journal of Pharmaceutical Sciences publication (2024). The study employed in vitro ADME (absorption, distribution, metabolism, and excretion) assays and in vivo rodent models to characterize the compound's metabolic stability, plasma protein binding, and oral bioavailability. Results indicated favorable drug-like properties, with particular derivatives showing >80% oral bioavailability and half-lives suitable for once-daily dosing regimens.
Emerging computational studies have further elucidated the molecular interactions of 8-Bromo-6-fluoro-1,2,4-triazolo[4,3-a]pyridine with biological targets. A 2024 Journal of Chemical Information and Modeling paper employed molecular dynamics simulations to analyze the compound's binding modes with various therapeutic targets, providing atomic-level insights that could guide future structure-based drug design efforts. These computational approaches complement experimental findings and may reduce the time required for lead optimization.
Looking forward, the diverse biological activities demonstrated by 8-Bromo-6-fluoro-1,2,4-triazolo[4,3-a]pyridine and its derivatives suggest broad potential across multiple therapeutic areas. Current research efforts are focusing on expanding its applications to neurological disorders and inflammatory conditions, with preliminary data showing promising activity against specific neurotransmitter receptors and inflammatory mediators. As synthetic methodologies continue to improve and biological understanding deepens, this compound class is poised to make significant contributions to pharmaceutical development in the coming years.
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